molecular formula C24H22ClF2N5O5S B15137631 Galectin-3-IN-4

Galectin-3-IN-4

Cat. No.: B15137631
M. Wt: 566.0 g/mol
InChI Key: LGZJVCBTCCGZTI-HWLDZIHSSA-N
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Description

Galectin-3-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a member of the galectin family of proteins. Galectin-3 is involved in various biological processes, including cell growth, proliferation, differentiation, apoptosis, and inflammation. It has been implicated in the pathogenesis of several diseases, such as cancer, fibrosis, and chronic inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galectin-3-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and conditions used in these reactions can vary, but common reagents include organic solvents, bases, acids, and catalysts .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Galectin-3-IN-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .

Mechanism of Action

Galectin-3-IN-4 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and other ligands. This inhibition disrupts galectin-3-mediated cellular processes, such as cell adhesion, migration, and signaling pathways. The molecular targets and pathways involved include the inhibition of galectin-3’s role in promoting inflammation, fibrosis, and tumor progression .

Properties

Molecular Formula

C24H22ClF2N5O5S

Molecular Weight

566.0 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-N-(1,3-benzothiazol-6-yl)-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-5-hydroxy-6-(hydroxymethyl)-3-methoxy-N-methyloxane-2-carboxamide

InChI

InChI=1S/C24H22ClF2N5O5S/c1-31(11-3-6-14-17(7-11)38-10-28-14)24(35)23-22(36-2)20(21(34)16(9-33)37-23)32-8-15(29-30-32)12-4-5-13(25)19(27)18(12)26/h3-8,10,16,20-23,33-34H,9H2,1-2H3/t16-,20+,21+,22-,23-/m1/s1

InChI Key

LGZJVCBTCCGZTI-HWLDZIHSSA-N

Isomeric SMILES

CN(C1=CC2=C(C=C1)N=CS2)C(=O)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC

Canonical SMILES

CN(C1=CC2=C(C=C1)N=CS2)C(=O)C3C(C(C(C(O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC

Origin of Product

United States

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